molecular formula C19H15F2NO3 B2487316 1'-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1797318-97-8

1'-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

货号: B2487316
CAS 编号: 1797318-97-8
分子量: 343.33
InChI 键: FIJVAKBNZXCKTR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1'-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one” belongs to the spirocyclic piperidine family, characterized by a fused spiro[2-benzofuran-1,4'-piperidine] core. This structure features a benzofuran ring connected via a spiro junction to a piperidine ring, with a 3,4-difluorobenzoyl group attached to the nitrogen atom of the piperidine moiety (Figure 1). The difluorobenzoyl substituent introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability and influence receptor binding interactions .

The spirocyclic framework is a common feature in ligands targeting S1R due to its conformational rigidity and ability to penetrate the blood-brain barrier .

属性

IUPAC Name

1'-(3,4-difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO3/c20-15-6-5-12(11-16(15)21)17(23)22-9-7-19(8-10-22)14-4-2-1-3-13(14)18(24)25-19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJVAKBNZXCKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 1’-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, photochemical synthesis methods have been explored for benzofuran derivatives, which involve the use of light to drive chemical reactions, offering an environmentally friendly alternative .

化学反应分析

1’-(3,4-Difluorobenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

1’-(3,4-Difluorobenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has several scientific research applications:

作用机制

The mechanism of action of 1’-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in various biological processes, such as protein tyrosine phosphatases, which play a role in cell signaling and cancer progression . The spiro structure of the compound may enhance its binding affinity and specificity for these targets, leading to more effective inhibition.

相似化合物的比较

Table 1. Structural and Functional Comparison of Spirocyclic Piperidine Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound 3,4-difluorobenzoyl C20H16F2N2O3 370.35 Inferred S1R affinity, metabolic stability
1'-(2-bromobenzoyl) analog 2-bromobenzoyl C19H16BrNO3 386.24 High lipophilicity (Br substituent)
1'-benzyl-6-chloro analog Benzyl, chloro C18H17ClN2O2 328.79 Reduced solubility; research use only
Trifluoromethyl benzimidazolyl analog 5-(trifluoromethyl)-1H-benzimidazol-2-yl C20H16F3N3O2 387.36 XlogP 4.3; 7 H-bond acceptors
(S)-[18F]fluspidine Benzyl, fluoroethyl C19H21FNO2 322.38 High S1R affinity (Ki < 1 nM); PET tracer
(S)-1'-benzyl-3-methoxy analog Benzyl, methoxy C20H23NO3 325.40 Enhanced σ1 affinity (IC50 = 2.4 nM)

Substituent Effects on Receptor Affinity

  • Benzyl vs. Benzoyl Groups: Benzyl-substituted derivatives (e.g., (S)-[18F]fluspidine) exhibit high S1R affinity due to optimal hydrophobic interactions .
  • Halogenated Substituents : Bromine in the 1'-(2-bromobenzoyl) analog increases molecular weight (386.24 vs. 370.35) and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility . Fluorine in the target compound offers a balance between metabolic stability and moderate lipophilicity .
  • Electron-Donating/Accepting Groups : Methoxy-substituted analogs (e.g., (S)-1'-benzyl-3-methoxy) show enhanced σ1 affinity (IC50 = 2.4 nM), suggesting electron-donating groups stabilize receptor-ligand interactions . The difluorobenzoyl group’s electron-withdrawing nature may instead favor interactions with polar residues in the S1R binding pocket .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity (XlogP) : The trifluoromethyl benzimidazolyl analog has the highest XlogP (4.3), indicating significant hydrophobicity, whereas the target compound’s difluorobenzoyl group likely results in a lower XlogP, balancing blood-brain barrier penetration and solubility .
  • Metabolic Stability : Enantioselective metabolism is observed in fluoropropyl-substituted analogs, where the (S)-enantiomer exhibits slower degradation than the (R)-form . The target compound’s fluorine atoms may similarly resist oxidative metabolism.

生物活性

1'-(3,4-Difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one is a novel compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spiro compounds, characterized by a spiro-connected bicyclic system. The inclusion of a 3,4-difluorobenzoyl group enhances its chemical diversity and potential for various pharmacological applications.

  • Molecular Formula : C19H15F2NO3
  • Molecular Weight : 343.3 g/mol
  • CAS Number : 1797318-97-8

Structural Characteristics

The structural configuration of the compound includes a spirocyclic structure that connects a benzofuran and a piperidine moiety. This unique arrangement contributes to its biological activity by allowing specific interactions with target biomolecules.

The mechanism by which 1'-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one exerts its biological effects involves binding to specific enzymes or receptors, modulating their activity. The presence of the difluorobenzoyl group is believed to enhance its binding affinity and specificity towards certain molecular targets, making it a promising candidate for drug discovery.

Pharmacological Effects

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, potentially offering a new avenue for treating infections caused by antibiotic-resistant bacteria.
  • Anticancer Properties : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential anticancer activity.
  • Neuroprotective Effects : The spiro structure may confer neuroprotective properties, which are currently under investigation.

Case Studies and Research Findings

Data Table: Biological Activity Summary

Biological ActivityEffectivenessReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential protective effects in neuronal models

常见问题

Q. What are the key synthetic strategies for preparing 1'-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one?

The synthesis involves multi-step organic reactions, primarily focusing on cyclization to form the spirocyclic core. A common approach includes:

  • Step 1 : Formation of the benzofuran moiety via acid-catalyzed cyclization of substituted phenols.
  • Step 2 : Spirocyclization by reacting benzofuran derivatives with piperidine under catalytic conditions (e.g., Lewis acids like BF₃·Et₂O) to generate the spiro[2-benzofuran-1,4'-piperidine] scaffold.
  • Step 3 : Acylation at the piperidine nitrogen using 3,4-difluorobenzoyl chloride in anhydrous dichloromethane or ethanol at 0–25°C . Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric control of acylating agents.

Q. How can solubility properties influence purification strategies for this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Purification methods include:

  • Recrystallization : Using ethanol/water mixtures to isolate high-purity crystals.
  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) to resolve acylated byproducts. Solubility data () indicate that solvent polarity must match the compound’s logP (~2.5 estimated) to avoid premature precipitation .

Q. What spectroscopic methods are critical for confirming the spirocyclic structure?

Key techniques include:

  • ¹H/¹³C NMR : To identify sp³ hybridized carbons at the spiro junction (δ ~70–80 ppm) and aromatic protons from benzofuran (δ 6.8–7.5 ppm).
  • IR Spectroscopy : Confirmation of carbonyl (C=O) stretching at ~1700 cm⁻¹ and benzoyl C-F vibrations (~1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (C₁₉H₁₄F₂NO₃: calc. 362.09) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in binding affinity studies for this compound?

Contradictions often arise from assay variability (e.g., receptor isoforms, cell lines). Strategies include:

  • Orthogonal Validation : Compare radioligand binding assays (e.g., ³H-labeled competitors) with functional assays (cAMP/GTPγS).
  • Structural Analysis : Use X-ray crystallography or cryo-EM to verify target engagement. highlights similar compounds’ binding modes to serotonin receptors, suggesting conserved interaction motifs .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus IC₅₀ ranges .

Q. What computational approaches are used to predict the compound’s biological activity and selectivity?

Advanced in silico methods include:

  • Molecular Docking : Simulate interactions with GPCRs (e.g., 5-HT₂A) using AutoDock Vina or Schrödinger Suite. The 3,4-difluorobenzoyl group may engage in halogen bonding with Arg residues .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like Hammett σ values.
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to evaluate residence time .

Q. How should researchers design experiments to assess enzyme inhibition kinetics?

Protocol recommendations:

  • In Vitro Assays : Use recombinant enzymes (e.g., CYP450 isoforms) with fluorogenic substrates (e.g., 7-benzyloxyquinoline).
  • Kinetic Analysis : Measure initial rates under varying substrate/inhibitor concentrations. Fit data to Michaelis-Menten or Morrison equations to determine Kᵢ (competitive vs. non-competitive inhibition).
  • Control Experiments : Include positive inhibitors (e.g., ketoconazole for CYP3A4) and validate with LC-MS/MS quantification .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。